Ethyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate is a compound known for its diverse applications in scientific research and industry. Its unique structure, which includes a thiadiazole ring and a piperazine backbone, makes it a fascinating subject of study. This compound has attracted attention due to its potential biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the 1,2,4-thiadiazole ring: : This step often starts with the reaction of thiosemicarbazide with a carboxylic acid or its derivatives.
Thioether formation: : The 3-(m-tolyl)-1,2,4-thiadiazole is then reacted with a suitable thiol under mild conditions to form the thioether linkage.
Piperazine modification: : The acetylation of piperazine and its subsequent reaction with ethyl chloroformate results in the formation of the final product.
Industrial production methods may vary but generally follow similar synthetic routes, often optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate undergoes several types of chemical reactions:
Oxidation: : It can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction can lead to the cleavage of the thioether bond or reduction of the thiadiazole ring.
Substitution: : Nucleophilic substitution reactions can occur at the piperazine or thiadiazole moieties.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide or permanganate, reducing agents like lithium aluminium hydride, and nucleophiles for substitution reactions. Typical conditions vary from mild to moderate temperatures and may require catalysts depending on the specific reaction.
Major Products
Products formed from these reactions often retain the core structure of the compound but with modifications such as oxidation of sulfur atoms or substitution of functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its versatility in forming various derivatives makes it valuable in chemical synthesis.
Biology
Biologically, Ethyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate has shown potential in biological assays due to its unique structure, which can interact with various biological targets.
Medicine
In medicine, researchers are exploring its potential as a therapeutic agent. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.
Industry
Industrial applications include its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to form stable and reactive derivatives is particularly useful in these fields.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. The thiadiazole ring is known to interact with biological macromolecules, influencing pathways related to oxidative stress, inflammation, and cellular signaling. The piperazine moiety may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Compared to other thiadiazole-containing compounds, Ethyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate stands out due to its unique substitution pattern, which provides a distinct set of properties. Similar compounds include:
3-(m-tolyl)-1,2,4-thiadiazole derivatives: : These compounds share the core thiadiazole structure but differ in the substituents attached.
Piperazine derivatives: : Compounds containing the piperazine backbone with various functional groups attached.
Each of these similar compounds has its own unique set of properties and applications, but the specific structure of this compound offers a distinct combination of chemical reactivity and biological activity, making it a valuable compound for further study.
So there you have it—one detailed article about this multifaceted compound. Anything more you want to dig into?
Properties
IUPAC Name |
ethyl 4-[2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S2/c1-3-25-18(24)22-9-7-21(8-10-22)15(23)12-26-17-19-16(20-27-17)14-6-4-5-13(2)11-14/h4-6,11H,3,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOCBFZYIVWADU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC(=NS2)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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